molecular formula C13H8Cl4S2 B15338424 Bis(3,4-dichlorophenylthio)methane

Bis(3,4-dichlorophenylthio)methane

Cat. No.: B15338424
M. Wt: 370.1 g/mol
InChI Key: PVURINFQLWSBRK-UHFFFAOYSA-N
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Description

Bis(3,4-dichlorophenylthio)methane is an organic compound with the molecular formula C₁₃H₈Cl₄S₂ and a molecular weight of 370.145 g/mol It is characterized by the presence of two 3,4-dichlorophenylthio groups attached to a central methane carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3,4-dichlorophenylthio)methane typically involves the reaction of 3,4-dichlorothiophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylthio groups and the central methane carbon atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dichlorophenylthio)methane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3,4-dichlorophenylthio)methane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(3,4-dichlorophenylthio)methane involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components. The specific molecular targets and pathways involved are still under investigation and may vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,4-dichlorophenylthio)methane is unique due to the presence of 3,4-dichlorophenylthio groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties include higher reactivity in certain chemical reactions and potential biological activities that are not observed in compounds with simpler alkylthio groups.

Properties

Molecular Formula

C13H8Cl4S2

Molecular Weight

370.1 g/mol

IUPAC Name

1,2-dichloro-4-[(3,4-dichlorophenyl)sulfanylmethylsulfanyl]benzene

InChI

InChI=1S/C13H8Cl4S2/c14-10-3-1-8(5-12(10)16)18-7-19-9-2-4-11(15)13(17)6-9/h1-6H,7H2

InChI Key

PVURINFQLWSBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCSC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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